UDP-L-arabinose

Catalog No.
S573445
CAS No.
15839-78-8
M.F
C14H22N2O16P2
M. Wt
536.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UDP-L-arabinose

CAS Number

15839-78-8

Product Name

UDP-L-arabinose

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate

Molecular Formula

C14H22N2O16P2

Molecular Weight

536.28 g/mol

InChI

InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6+,8-,9+,10+,11+,12+,13+/m0/s1

InChI Key

DQQDLYVHOTZLOR-IAZOVDBXSA-N

SMILES

C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O

Synonyms

UDP-L-arabinose

Canonical SMILES

C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O

Description

The exact mass of the compound UDP-beta-L-arabinopyranose is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of UDP-L-arabinose in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Substrate for Glycosyltransferases

UDP-L-Ara acts as a sugar donor molecule for glycosyltransferases, enzymes responsible for attaching L-arabinose units to other molecules during cell wall and polysaccharide synthesis. These polysaccharides play essential roles in plant cell structure, defense mechanisms, and communication with beneficial bacteria [].

Studies have utilized radiolabeled UDP-L-Ara to investigate the activity and specificity of glycosyltransferases involved in arabinan biosynthesis, a major component of plant cell walls []. This research helps scientists understand the mechanisms behind plant cell wall development and potentially manipulate it for crop improvement.

Metabolic Engineering

Understanding the enzymes involved in UDP-L-Ara biosynthesis allows researchers to manipulate metabolic pathways in engineered organisms. For instance, studies have focused on increasing the production of UDP-L-Ara in specific bacteria to enhance their ability to produce valuable compounds like arabinoxylan oligosaccharides (AXOS) []. AXOS have potential applications in prebiotics and functional foods.

UDP-L-arabinose is a nucleotide sugar that plays a critical role in plant biology, particularly in the synthesis of polysaccharides and glycoproteins found in cell walls. It is formed from UDP-xylose through the action of UDP-xylose 4-epimerases, enzymes that facilitate the conversion of one sugar form to another. UDP-L-arabinose is essential for the biosynthesis of various plant cell wall components, including hemicelluloses and pectin, contributing to the structural integrity and functionality of plant tissues .

The primary chemical reaction involving UDP-L-arabinose is its formation from UDP-xylose. This reaction is catalyzed by UDP-xylose 4-epimerases, which convert UDP-xylose to UDP-L-arabinose through an epimerization process. The general reaction can be represented as follows:

UDP xyloseUDP xylose 4 epimeraseUDP L arabinose\text{UDP xylose}\xrightarrow{\text{UDP xylose 4 epimerase}}\text{UDP L arabinose}

Additionally, UDP-L-arabinose can participate in glycosylation reactions, where it acts as a donor of arabinose residues to various acceptors, forming glycosidic bonds that are crucial for constructing polysaccharides .

UDP-L-arabinose is biologically significant due to its role in the synthesis of polysaccharides that are vital for plant cell wall structure and function. It is involved in:

  • Cell Wall Integrity: Contributes to the formation of hemicellulose and pectin, which provide structural support.
  • Cell Proliferation: Plays a role in cellular processes that regulate growth and development in plants.
  • Stress Response: Participates in the modification of cell walls during stress conditions, aiding in plant adaptation .

The synthesis of UDP-L-arabinose can occur via several methods:

  • De Novo Pathway: In plants, UDP-L-arabinose is synthesized from UDP-xylose through the action of bifunctional UDP-glucose 4-epimerases. This process involves specific enzymes localized in the Golgi apparatus and cytosol .
  • Chemo-Enzymatic Synthesis: Laboratory methods have been developed for synthesizing UDP-L-arabinose using enzymatic reactions combined with chemical processes. These methods often involve converting other nucleotide sugars into UDP-L-arabinose through selective enzymatic reactions .
  • Chemical Synthesis: Synthetic pathways have also been explored to create UDP-L-arabinose through multi-step

UDP-L-arabinose has several applications, particularly in the fields of biochemistry and plant biology:

  • Research Tool: Used as a substrate in studies exploring glycosylation processes and enzyme activity related to nucleotide sugars.
  • Agricultural Biotechnology: Potentially utilized to enhance plant growth or stress resistance by manipulating cell wall composition.
  • Pharmaceuticals: Investigated for its role in developing drugs targeting plant pathogens or enhancing human health through dietary fibers derived from plants .

Studies on the interactions involving UDP-L-arabinose primarily focus on its role as a substrate for various glycosyltransferases. These enzymes utilize UDP-L-arabinose to transfer arabinose residues onto acceptor molecules, which can include proteins and other polysaccharides. The specificity and efficiency of these interactions are crucial for understanding how plants regulate cell wall composition and respond to environmental stimuli .

Several compounds share structural similarities with UDP-L-arabinose, including:

Compound NameStructure SimilarityUnique Features
UDP-XyloseSimilar nucleotide sugar structurePrecursor for UDP-L-arabinose
UDP-GalactoseSimilar nucleotide sugar structureInvolved in different glycosylation pathways
GDP-MannoseDifferent nucleotide base (Guanosine)Key player in mannosylation reactions
CMP-Sialic AcidDifferent nucleotide base (Cytidine)Important for sialylation processes

UDP-L-arabinose is unique due to its specific role in plant cell wall biosynthesis and its involvement in the formation of arabinogalactan proteins, which are not formed by other similar compounds like GDP-mannose or CMP-sialic acid .

Physical Description

Solid

XLogP3

-6.6

Other CAS

15839-78-8

Wikipedia

UDP-L-arabinose
UDP-beta-L-arabinopyranose
Udp-Alpha-D-Xylopyranose

Dates

Modify: 2024-02-18

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